(E)-4-((2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazono)methyl)phenyl nicotinate
CAS No.: 301332-62-7
Cat. No.: VC21404328
Molecular Formula: C22H17N3O5
Molecular Weight: 403.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 301332-62-7 |
|---|---|
| Molecular Formula | C22H17N3O5 |
| Molecular Weight | 403.4g/mol |
| IUPAC Name | [4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C22H17N3O5/c26-21(20-14-28-18-5-1-2-6-19(18)30-20)25-24-12-15-7-9-17(10-8-15)29-22(27)16-4-3-11-23-13-16/h1-13,20H,14H2,(H,25,26)/b24-12+ |
| Standard InChI Key | XJJBQCPZEDNLJU-WYMPLXKRSA-N |
| Isomeric SMILES | C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
| SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
| Canonical SMILES | C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CN=CC=C4 |
Introduction
Synthesis and Potential Methods
While specific synthesis details for (E)-4-((2-(2,3-dihydrobenzo[b] dioxine-2-carbonyl)hydrazono)methyl)phenyl nicotinate are not available, similar compounds can be synthesized through condensation reactions involving hydrazines and carbonyl compounds. For instance, the synthesis of hydrazone derivatives typically involves reacting a hydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Potential Applications
Given the components of this compound, potential applications could include:
-
Pharmaceuticals: The presence of nicotinic acid and the hydrazone moiety suggests potential biological activity, possibly as an antioxidant or in metabolic pathways.
-
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Research Findings and Challenges
-
Lack of Direct Literature: There is no direct literature available on this specific compound, making it challenging to provide detailed research findings.
-
Component Analysis: Understanding the properties of its components can help predict its behavior and potential applications.
Future Directions
Future research could focus on synthesizing this compound and evaluating its biological activity, stability, and potential applications in pharmaceuticals or organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume